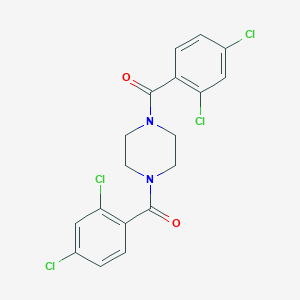

1,4-Bis(2,4-dichlorobenzoyl)piperazine

Description

1,4-Bis(2,4-dichlorobenzoyl)piperazine is a piperazine derivative featuring two 2,4-dichlorobenzoyl groups attached to the nitrogen atoms of the piperazine ring. Piperazine derivatives are widely studied in medicinal chemistry due to their versatile pharmacological profiles, including antimicrobial, antitumor, and antimalarial activities .

Properties

Molecular Formula |

C18H14Cl4N2O2 |

|---|---|

Molecular Weight |

432.1g/mol |

IUPAC Name |

[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone |

InChI |

InChI=1S/C18H14Cl4N2O2/c19-11-1-3-13(15(21)9-11)17(25)23-5-7-24(8-6-23)18(26)14-4-2-12(20)10-16(14)22/h1-4,9-10H,5-8H2 |

InChI Key |

MZXJUYPLBKNVCX-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl |

Canonical SMILES |

C1CN(CCN1C(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: Electron-Withdrawing Groups: The dichlorobenzoyl groups in the target compound may enhance antimicrobial activity compared to non-halogenated analogs, as seen in other chlorinated piperazine derivatives .

Antitumor Activity: Derivatives with aminodithiocarboxypropionyl groups () exhibit selective cytotoxicity against HL-60 leukemia cells, suggesting that electron-deficient side chains enhance DNA interaction or enzyme inhibition. The dichlorobenzoyl groups in the target compound may similarly interact with cellular targets but require empirical validation.

Synthetic Complexity :

- Bis-acylation of piperazine (as in ) is a common route for synthesizing such derivatives. However, the use of 2,4-dichlorobenzoyl chloride would require stringent control of reaction conditions to avoid byproducts, as seen in the synthesis of quetiapine impurities ().

Pharmacological and Mechanistic Insights

- Antimicrobial Potential: Piperazine derivatives with sulfur-containing groups (e.g., thiadiazole in ) show broad-spectrum antimicrobial activity, likely due to interference with bacterial enzyme systems. The dichlorobenzoyl groups may act similarly by disrupting microbial membrane integrity .

- Antidiabetic Applications : Sulfonyl-piperazine derivatives (e.g., 1,4-bis(4-fluorophenylsulfonyl)piperazine in ) inhibit DPP-4 (19–30% at 100 µM) via hydrogen bonding with enzyme residues. The dichlorobenzoyl analog lacks sulfonyl groups, suggesting divergent mechanisms .

- Antimalarial Activity: Derivatives like N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine () target chloroquine-resistant Plasmodium falciparum.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.